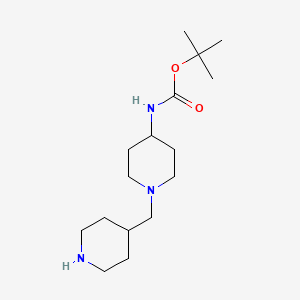![molecular formula C20H19NO6S B2533229 Methyl-3-(3,4,5-Trimethoxybenzamido)benzo[b]thiophen-2-carboxylat CAS No. 441290-50-2](/img/structure/B2533229.png)
Methyl-3-(3,4,5-Trimethoxybenzamido)benzo[b]thiophen-2-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(3,4,5-trimethoxybenzamido)benzo[b]thiophene-2-carboxylate is a synthetic compound belonging to the family of benzothiophene derivatives. It has a molecular formula of C20H19NO6S and a molecular weight of 401.43 g/mol. This compound is primarily used in scientific research and has applications ranging from medicinal chemistry to materials science.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(3,4,5-trimethoxybenzamido)benzo[b]thiophene-2-carboxylate is utilized in various scientific research fields:
Medicinal Chemistry: It is studied for its potential pharmacological properties and as a lead compound for drug development.
Materials Science: The compound’s fluorescence properties make it useful as a fluorescent probe in analytical applications.
Biology: It is used to study various biological processes due to its ability to interact with different molecular targets.
Vorbereitungsmethoden
The synthesis of Methyl 3-(3,4,5-trimethoxybenzamido)benzo[b]thiophene-2-carboxylate involves a multistep process. Initially, 3,4,5-trimethoxybenzoic acid reacts with thionyl chloride to form the corresponding acid chloride. This intermediate then reacts with methyl 3-amino-4-ethoxybenzoate to form the amide. The product undergoes cyclization to form the benzothiophene ring, and the final compound is obtained by deprotection of the ester group. Various researchers have optimized the synthesis, reporting different reaction conditions.
Analyse Chemischer Reaktionen
Methyl 3-(3,4,5-trimethoxybenzamido)benzo[b]thiophene-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wirkmechanismus
The mechanism of action of Methyl 3-(3,4,5-trimethoxybenzamido)benzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with other molecules, influencing their activity and function. Its exact mechanism of action depends on the specific application and target molecules involved.
Vergleich Mit ähnlichen Verbindungen
Methyl 3-(3,4,5-trimethoxybenzamido)benzo[b]thiophene-2-carboxylate is unique due to its specific structure and properties. Similar compounds include:
Methyl benzo[b]thiophene-2-carboxylate: This compound shares the benzothiophene core but lacks the trimethoxybenzamido group.
Thiophene derivatives: These compounds have a thiophene ring and exhibit various pharmacological and industrial applications.
The uniqueness of Methyl 3-(3,4,5-trimethoxybenzamido)benzo[b]thiophene-2-carboxylate lies in its specific functional groups and their influence on its chemical and biological properties.
Eigenschaften
IUPAC Name |
methyl 3-[(3,4,5-trimethoxybenzoyl)amino]-1-benzothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO6S/c1-24-13-9-11(10-14(25-2)17(13)26-3)19(22)21-16-12-7-5-6-8-15(12)28-18(16)20(23)27-4/h5-10H,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIPWMXXDZULPES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(SC3=CC=CC=C32)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-methylphenyl)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamide](/img/structure/B2533146.png)

![2-{[6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetamide](/img/structure/B2533149.png)
![Benzo[b]thiophen-2-yl(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2533151.png)
![N-[3-[4-(2-Methylpropyl)-3-oxopiperazin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2533152.png)







![ethyl 4-(2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2533164.png)
![(7-{[(3-Methoxyphenyl)methyl]sulfanyl}-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2533168.png)
